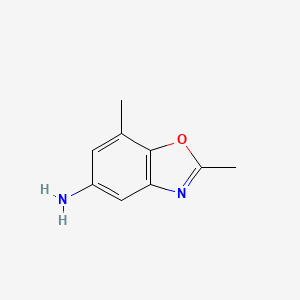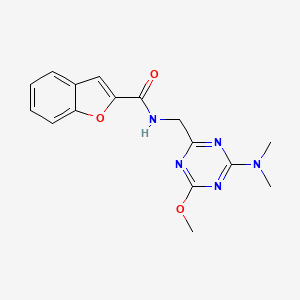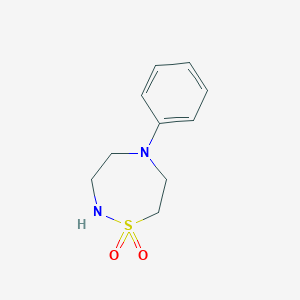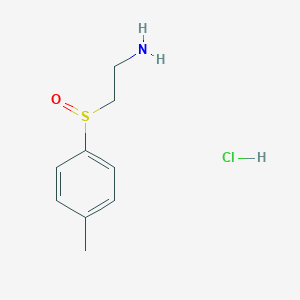
2,7-Dimethyl-1,3-benzoxazol-5-amine
Übersicht
Beschreibung
2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of benzoxazole, a bicyclic planar molecule that is extensively used as a starting material for different mechanistic approaches in drug discovery .
Molecular Structure Analysis
The molecular structure of 2,7-Dimethyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with two methyl groups attached at the 2nd and 7th positions and an amine group at the 5th position .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis of Benzoxazole Derivatives
Benzoxazole and its derivatives are significant in medicinal chemistry and material science due to their wide range of pharmacological activities and important properties. Microwave-assisted synthesis has emerged as a technique to increase diversity and speed in modern chemistry. This method has proven beneficial for the synthesis of benzoxazole derivatives, offering a more effective interior heating method by directly coupling microwave energy with the molecules, leading to the fast and efficient achievement of benzoxazoles with diverse substituents in high yield (Özil & Menteşe, 2020).
Curing Parameters and Properties of Acrylic Bone Cements
The role of tertiary aromatic amines, such as 2,7-Dimethyl-1,3-benzoxazol-5-amine, as activators in the benzoyl peroxide/amine system for curing acrylic resins is crucial. These compounds significantly affect the curing parameters, which is vital for biomedical applications like dental resins or acrylic bone cements. The review also highlights the effect of temperature on curing parameters, underscoring the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Configurational Isomerism in Tetraazacyclotetradecane Compounds
The study of configurational isomerism in compounds related to 2,7-Dimethyl-1,3-benzoxazol-5-amine, such as 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, is significant in understanding the structural and functional diversity of these molecules. This research reviews the chemistry of cyclic tetraamines and their metal-ion compounds, focusing on structural studies that allow for unambiguous assignment of configuration. Such detailed structural analysis is critical for the development of compounds with specific biological or chemical properties (Curtis, 2012).
Chemistry and Biological Activity of Benzazepines
Benzazepines, including derivatives of 2,7-Dimethyl-1,3-benzoxazol-5-amine, have been studied for their structure-activity relationships. This research has identified several benzazepines with cytotoxic activity against human leukemia cells, offering insights into their potential as therapeutic agents. The production of radicals and the interaction with DNA highlight the diverse biological activities of these compounds, including their potential role in treating multidrug resistance (Kawase, Saito, & Motohashi, 2000).
Benzoxazinoids in Plant Defence and Antimicrobial Activity
Benzoxazinoids, including benzoxazoles and their derivatives, play a significant role in plant defense against microbiological threats. This review offers an extensive overview of natural benzoxazinoids, their biosynthesis, and their antimicrobial activity. Despite monomeric natural benzoxazinoids lacking potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds, demonstrating the importance of benzoxazole derivatives in developing future antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2,7-Dimethyl-1,3-benzoxazol-5-amine are currently unknown
Mode of Action
It is known that benzoxazoles, a class of compounds to which 2,7-dimethyl-1,3-benzoxazol-5-amine belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Eigenschaften
IUPAC Name |
2,7-dimethyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCIYGFWUQDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![N~4~-(4-chlorophenyl)-N~6~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945678.png)


![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2945687.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)
![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)